molecular formula C21H24ClN3O2 B2379557 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-dihydro-2H-1-benzopyran-4-yl)acetamide CAS No. 1147359-04-3

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-dihydro-2H-1-benzopyran-4-yl)acetamide

Cat. No.: B2379557
CAS No.: 1147359-04-3
M. Wt: 385.89
InChI Key: RLMBGGUMTXIECB-UHFFFAOYSA-N
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Description

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-dihydro-2H-1-benzopyran-4-yl)acetamide is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenyl group and an acetamide group attached to a 3,4-dihydro-2H-1-benzopyran moiety

Mechanism of Action

Target of Action

The primary targets of this compound are the 5-hydroxytryptamine receptor 2A (5-HT2A) and the Alpha-1A adrenergic receptor . These receptors play crucial roles in neurotransmission, affecting mood, cognition, and the cardiovascular system.

Mode of Action

The compound interacts with its targets by binding to them, which can alter their activity. For instance, it has a high affinity for the 5-HT2A receptor, with a Ki value of 1.94nM . This interaction can lead to changes in the receptor’s function, potentially influencing neurotransmission.

Biochemical Analysis

Biochemical Properties

The compound, 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-dihydro-2H-1-benzopyran-4-yl)acetamide, interacts with various enzymes and proteins in biochemical reactions . The nature of these interactions is complex and depends on the specific context of the reaction.

Cellular Effects

This compound has been shown to influence cell function . It can impact cell signaling pathways, gene expression, and cellular metabolism . The exact effects can vary depending on the type of cell and the specific cellular processes involved .

Molecular Mechanism

It is known to interact with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . This includes changes in the product’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This includes potential threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

The compound is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function . This includes potential targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-dihydro-2H-1-benzopyran-4-yl)acetamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 3-chlorophenylamine with ethylene diamine under controlled conditions.

    Attachment of the Benzopyran Moiety: The intermediate is then reacted with 3,4-dihydro-2H-1-benzopyran-4-yl acetic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-dihydro-2H-1-benzopyran-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide or other strong bases for deprotonation followed by nucleophilic attack.

Major Products

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-dihydro-2H-1-benzopyran-4-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to known pharmacologically active compounds.

    Pharmacology: Research focuses on its interaction with various biological targets, including receptors and enzymes.

    Biology: It is used in studies to understand its effects on cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-dihydro-2H-1-benzopyran-4-yl)acetamide is unique due to its specific combination of a piperazine ring with a benzopyran moiety, which imparts distinct pharmacological properties and potential therapeutic applications.

Properties

IUPAC Name

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-dihydro-2H-chromen-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O2/c22-16-4-3-5-17(14-16)25-11-9-24(10-12-25)15-21(26)23-19-8-13-27-20-7-2-1-6-18(19)20/h1-7,14,19H,8-13,15H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMBGGUMTXIECB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1NC(=O)CN3CCN(CC3)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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